Benzyl 2-iodopropanoate

Description

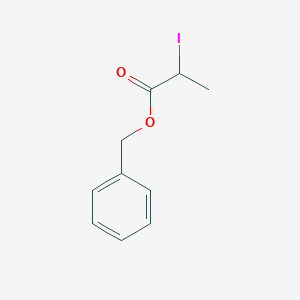

Structure

2D Structure

3D Structure

Properties

CAS No. |

90891-07-9 |

|---|---|

Molecular Formula |

C10H11IO2 |

Molecular Weight |

290.10 g/mol |

IUPAC Name |

benzyl 2-iodopropanoate |

InChI |

InChI=1S/C10H11IO2/c1-8(11)10(12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |

InChI Key |

UZATVBODIUWNSD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OCC1=CC=CC=C1)I |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Benzyl 2 Iodopropanoate

Enantioselective Synthesis Approaches for Chiral Benzyl (B1604629) 2-iodopropanoate

The synthesis of enantiomerically pure benzyl 2-iodopropanoate is of paramount importance for its application in the synthesis of chiral pharmaceuticals and natural products. Several strategies have been developed to control the stereochemistry at the C2 position, including derivatization from natural chiral pools, asymmetric induction in iodination reactions, and the use of chiral auxiliaries.

Derivatization from Naturally Occurring Amino Acid Scaffolds

Naturally occurring α-amino acids, such as L-alanine and L-serine, provide a readily available source of chirality for the synthesis of chiral α-halo acids and their esters. These methods leverage the inherent stereochemistry of the amino acid to produce the desired enantiomer of the target molecule.

One common approach involves the diazotization of an amino acid in the presence of an iodide source. For instance, L-alanine can be converted to (S)-2-iodopropanoic acid. This transformation proceeds via the formation of a diazonium salt from the amino group, which is then displaced by an iodide ion. The reaction typically occurs with retention of configuration due to a double inversion mechanism involving the intramolecular participation of the carboxylate group, which first displaces the diazonium group with inversion, and is then displaced by the external nucleophile (iodide) in a second inversion step. The resulting (S)-2-iodopropanoic acid can then be esterified with benzyl alcohol to yield (S)-benzyl 2-iodopropanoate. A similar diazotization reaction has been demonstrated for the conversion of L-alanine to (S)-2-bromopropanoic acid, which can then be esterified. williams.edu

Another strategy involves the chemical modification of other functional groups in amino acids. For example, L-serine can serve as a precursor. The hydroxyl group of a protected L-serine derivative, such as N-Boc-L-serine benzyl ester, can be converted into a good leaving group, typically a tosylate or mesylate. Subsequent nucleophilic substitution with an iodide source, such as sodium iodide, in a Finkelstein-type reaction, yields N-Boc-3-iodo-L-alanine benzyl ester. nih.gov While this provides a β-iodo compound, it illustrates the principle of utilizing the amino acid backbone. To obtain the α-iodo derivative, a different sequence starting from a suitable precursor would be necessary, but the principle of using the chiral scaffold of the amino acid remains central.

| Starting Amino Acid | Key Transformation | Intermediate | Final Product |

| L-Alanine | Diazotization with NaNO₂/HI | (S)-2-Iodopropanoic acid | (S)-Benzyl 2-iodopropanoate |

| L-Serine Derivative | Tosylation and Iodide Displacement | N-Boc-O-tosyl-L-serine benzyl ester | N-Boc-3-iodo-L-alanine benzyl ester |

Asymmetric Induction in Alpha-Iodination Reactions

Asymmetric α-iodination of a prochiral propanoate derivative is a direct approach to establishing the stereocenter. This is typically achieved using a chiral catalyst that can differentiate between the two enantiotopic faces of an enolate or its equivalent. Organocatalysis has emerged as a powerful tool for such transformations.

The general principle involves the reaction of a propanoate ester with an electrophilic iodine source in the presence of a chiral catalyst. Chiral amines, particularly those derived from Cinchona alkaloids, have been successfully employed in the asymmetric α-halogenation of various carbonyl compounds, including β-keto esters. acs.orgwikipedia.org While a direct application to simple propanoates is less common, the underlying mechanism can be extrapolated. The chiral catalyst, a tertiary amine, would deprotonate the α-position of the propanoate ester to form a chiral ion pair with the resulting enolate. The catalyst then directs the approach of the electrophilic iodinating agent (e.g., N-iodosuccinimide, NIS) to one face of the enolate, leading to the formation of one enantiomer of this compound in excess.

The success of this approach hinges on the ability of the chiral catalyst to create a well-organized, stereochemically biased transition state. Factors such as the structure of the catalyst, the solvent, the base used for enolate formation (if different from the catalyst), and the nature of the iodinating agent all play a crucial role in determining the enantioselectivity of the reaction.

| Catalyst Type | General Substrate | Halogenating Agent | Principle of Asymmetric Induction |

| Chiral Amine (e.g., Cinchona alkaloid derivative) | Carbonyl Compound (e.g., β-keto ester) | Electrophilic Halogen Source (e.g., NIS) | Formation of a chiral enolate-catalyst ion pair, directing the facial approach of the electrophile. |

Control of Stereochemical Configuration in Propanoate Systems

The use of chiral auxiliaries is a well-established and reliable method for controlling the stereochemical outcome of reactions at the α-position of carbonyl compounds. arkat-usa.org A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical course of a reaction, and is subsequently removed.

For the synthesis of chiral this compound, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, would first be acylated with propionyl chloride to form a chiral N-propionyl imide or amide. nih.gov Deprotonation of this derivative with a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA, or sodium hexamethyldisilazide, NaHMDS) generates a conformationally rigid enolate. The chiral auxiliary sterically blocks one face of the enolate, forcing the incoming electrophile (the iodinating agent) to attack from the less hindered face. This results in a highly diastereoselective iodination.

| Chiral Auxiliary | Acylation | Diastereoselective Iodination | Cleavage |

| Evans Oxazolidinone | Propionyl chloride | 1. LDA or NaHMDS 2. Electrophilic iodine source | LiOH/H₂O₂ |

| Pseudoephedrine | Propionyl chloride | 1. LDA 2. Electrophilic iodine source | Acidic or basic hydrolysis |

Esterification Strategies for this compound

The final step in many synthetic routes to this compound is the formation of the benzyl ester. This can be achieved through several methods, with direct esterification and transesterification being the most common.

Direct Esterification with 2-Iodopropanoic Acid and Benzyl Alcohol

Direct esterification, particularly the Fischer-Speier esterification, is a straightforward method for synthesizing esters from a carboxylic acid and an alcohol. nih.govresearchgate.net This reaction involves heating a mixture of 2-iodopropanoic acid and benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). researchgate.net

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst.

Fischer esterification is a reversible reaction, and the equilibrium can be shifted towards the product side by using an excess of one of the reactants (typically the less expensive one) or by removing the water formed during the reaction, for instance, by azeotropic distillation using a Dean-Stark apparatus.

| Reaction | Reactants | Catalyst | Key Features |

| Fischer-Speier Esterification | 2-Iodopropanoic Acid, Benzyl Alcohol | Strong Acid (e.g., H₂SO₄, TsOH) | Reversible, equilibrium-driven; often requires removal of water or use of excess reactant. |

Transesterification Processes for this compound Formation

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. To synthesize this compound, a simple alkyl ester of 2-iodopropanoic acid, such as methyl 2-iodopropanoate or ethyl 2-iodopropanoate, can be reacted with benzyl alcohol in the presence of a catalyst.

This reaction can be catalyzed by either acids or bases. In acid-catalyzed transesterification, the mechanism is similar to that of Fischer esterification. In base-catalyzed transesterification, a strong base deprotonates the alcohol to form an alkoxide, which then acts as a nucleophile and attacks the carbonyl carbon of the starting ester.

Enzyme-catalyzed transesterification offers a milder and often more selective alternative. Lipases are commonly used enzymes for this purpose. The reaction can be carried out in organic solvents or, in some cases, under solvent-free conditions. The use of immobilized enzymes facilitates catalyst recovery and reuse, making the process more economically and environmentally friendly. The enzyme's active site binds the starting ester and the alcohol, facilitating the acyl transfer.

| Catalyst Type | Starting Materials | Byproduct | Advantages |

| Acid (e.g., H₂SO₄) | Methyl 2-iodopropanoate, Benzyl Alcohol | Methanol (B129727) | Simple, readily available catalysts. |

| Base (e.g., NaOBn) | Methyl 2-iodopropanoate, Benzyl Alcohol | Methanol | Often faster than acid catalysis. |

| Enzyme (e.g., Lipase) | Methyl 2-iodopropanoate, Benzyl Alcohol | Methanol | Mild reaction conditions, high selectivity, reusable catalyst (if immobilized). |

Benzyl Group Installation via Novel Reagents

The introduction of a benzyl group to form an ester is a fundamental transformation in organic synthesis. While traditional methods often rely on reagents like benzyl bromide with a base or benzyl alcohol under acidic conditions (Fischer esterification), these can be incompatible with sensitive substrates. youtube.comorganic-chemistry.orgresearchgate.net Novel reagents have been developed to install the benzyl group under milder, neutral conditions, thereby enhancing compatibility with complex molecules.

One such prominent reagent is 2-Benzyloxy-1-methylpyridinium triflate . This neutral organic salt serves as an effective benzyl group donor and does not require acidic or basic activation. beilstein-journals.orgnih.gov The reaction proceeds by releasing an electrophilic benzyl species upon warming, which then reacts with a carboxylic acid (or its carboxylate salt) to form the corresponding benzyl ester. nih.govsigmaaldrich.com This method is particularly advantageous when dealing with substrates that contain acid-labile or base-labile functional groups, such as the tert-butoxycarbonyl (Boc) protecting group. beilstein-journals.org The reaction conditions are generally mild, often involving heating in a suitable solvent like toluene (B28343) or trifluorotoluene. beilstein-journals.orgnih.gov

Research has demonstrated the efficacy of this reagent across a range of carboxylic acid substrates, highlighting its broad functional group tolerance. sigmaaldrich.com

Table 1: Benzylation of Carboxylic Acids using 2-Benzyloxy-1-methylpyridinium triflate

| Carboxylic Acid Substrate | Product | Conditions | Yield (%) | Reference |

| 4-Pentynoic acid | Benzyl 4-pentynoate | Et3N, CH2Cl2, 23 °C | 93 | sigmaaldrich.com |

| (E)-2-Hexenoic acid | Benzyl (E)-2-hexenoate | Et3N, CH2Cl2, 23 °C | 95 | sigmaaldrich.com |

| 4-Acetoxybenzoic acid | Benzyl 4-acetoxybenzoate | Et3N, CH2Cl2, 23 °C | 94 | sigmaaldrich.com |

| 4-Methoxybenzoic acid | Benzyl 4-methoxybenzoate | Et3N, CH2Cl2, 23 °C | 99 | sigmaaldrich.com |

This approach represents a significant advancement, offering a neutral pathway for the synthesis of benzyl esters that avoids the harsh conditions of traditional methods. sigmaaldrich.com

Precursor Chemistry and Synthetic Route Development

The primary precursor for this compound is 2-iodopropanoic acid . This compound is typically synthesized from the readily available amino acid, L-alanine. The transformation involves the diazotization of the amino group of alanine, followed by nucleophilic substitution with iodide.

The reaction is generally carried out by treating L-alanine with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as sulfuric acid (H₂SO₄), to form an in situ diazonium salt. This highly reactive intermediate is then quenched with a source of iodide, typically potassium iodide (KI), which displaces the diazonium group to yield 2-iodopropanoic acid. This process allows for the stereospecific conversion of the chiral amino acid into the corresponding α-iodo carboxylic acid.

In complex syntheses, protecting groups are essential for preventing unwanted side reactions at sensitive functional groups. The tert-butoxycarbonyl (Boc) group is a widely used, acid-labile protecting group for amines. wikipedia.orgorganic-chemistry.org In the context of synthesizing precursors for this compound from amino acids like alanine, the Boc group plays a crucial role.

The protection of alanine's amino group is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as sodium hydroxide (B78521) or sodium bicarbonate, under aqueous conditions. orgsyn.orgfishersci.co.uk This reaction yields N-Boc-alanine.

The use of the Boc protecting group offers several advantages:

Stability: The Boc group is stable under a wide range of non-acidic conditions, including those used for esterification or other modifications of the carboxylic acid group. organic-chemistry.org

Chemoselectivity: It allows for the selective modification of the carboxylic acid terminus without interference from the nucleophilic amino group.

Mild Removal: The Boc group can be easily removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in an organic solvent, which regenerates the free amine without affecting other parts of the molecule like the benzyl ester. wikipedia.org

Therefore, a viable synthetic route could involve the initial protection of alanine as N-Boc-alanine, followed by the esterification with benzyl alcohol to form N-Boc-alanine benzyl ester. The subsequent conversion of the protected amino group to the iodo group would then yield the target compound after deprotection.

Sustainable and Efficient Synthetic Protocols for Related Benzyl Ester Derivatives

In recent years, there has been a significant push towards developing more sustainable and atom-economical synthetic methods in chemistry. For the synthesis of benzyl esters, this has led to the development of protocols that move away from traditional methods requiring stoichiometric reagents and generate less waste.

A key sustainable strategy involves the direct dehydrogenative coupling of carboxylic acids with toluene derivatives, which serve as the benzyl source. acs.org This approach, often catalyzed by transition metals like palladium (Pd), activates the benzylic C(sp³)–H bond of toluene for direct esterification. acs.orgresearchgate.net This method is inherently more efficient and environmentally friendly than conventional routes for several reasons:

Reduced Waste: The reaction avoids the use of stoichiometric activating agents or coupling reagents, generating water as the primary byproduct.

Oxidant-Free Options: Some catalytic systems, such as those using Pd nanoparticles on N-doped carbon, can perform this transformation without the need for external oxidants or hydrogen acceptors, further enhancing the green credentials of the process. acs.orgresearchgate.net

Table 2: Comparison of Synthetic Protocols for Benzyl Esters

| Feature | Fischer Esterification | Benzyl Halide Alkylation | Direct C-H Activation |

| Benzyl Source | Benzyl alcohol | Benzyl bromide/chloride | Toluene |

| Catalyst/Reagent | Strong acid (e.g., H₂SO₄) | Base (e.g., NaH, K₂CO₃) | Transition metal (e.g., Pd, Fe, Cu) researchgate.netorganic-chemistry.org |

| Byproduct | Water | Salt (e.g., NaBr, KCl) | Water/H₂ |

| Atom Economy | Moderate | Low | High |

| Sustainability | Moderate (requires pre-functionalized alcohol) | Low (uses halogenated reagents) | High (direct use of hydrocarbon) |

These modern protocols, which leverage C–H activation, represent a paradigm shift in the synthesis of benzyl esters, offering pathways that are not only efficient but also aligned with the principles of green chemistry. researchgate.net

Chemical Reactivity and Mechanistic Investigations of Benzyl 2 Iodopropanoate

Nucleophilic Substitution Reactivity at the Alpha-Carbon

The presence of an iodine atom on the carbon adjacent to the carbonyl group makes Benzyl (B1604629) 2-iodopropanoate particularly susceptible to nucleophilic substitution reactions. This reactivity is central to its utility in synthetic chemistry and as a chemical probe.

The reaction at the alpha-carbon of Benzyl 2-iodopropanoate predominantly follows a bimolecular nucleophilic substitution (S_N2) mechanism. chemicalnote.comlibretexts.org This pathway involves a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (iodide) departs. libretexts.orgpressbooks.pub The rate of these reactions is dependent on the concentration of both the substrate and the attacking nucleophile, a hallmark of second-order kinetics. chemicalnote.comlibretexts.orgntu.ac.uk

The S_N2 mechanism dictates a specific stereochemical outcome. The nucleophile attacks from the side opposite to the leaving group, in a process known as backside attack. pharmaguideline.comucsd.edu This leads to an inversion of the stereochemical configuration at the chiral center, similar to an umbrella turning inside-out. pressbooks.pubmasterorganicchemistry.com

The reactivity of this compound has been investigated with a variety of nucleophiles. While specific kinetic data for this exact compound with a wide range of nucleophiles is not extensively tabulated in single sources, the principles of S_N2 reactivity allow for predictions. Nucleophilicity is influenced by factors such as charge, basicity, polarizability, and the solvent used. uky.edu For instance, thiolate nucleophiles are generally more reactive than alkoxides in S_N2 reactions. stackexchange.com In the context of enzyme inactivation, the carboxylate side chain of a glutamate (B1630785) residue acts as the nucleophile. wayne.eduillinois.edu

| Nucleophile Class | Example | General Reactivity Trend | Comment |

|---|---|---|---|

| Halides (in protic solvents) | I⁻, Br⁻, Cl⁻ | I⁻ > Br⁻ > Cl⁻ | Reflects increasing polarizability and decreasing solvation strength. uky.edu |

| Sulfur Nucleophiles | RS⁻ (Thiolate) | High | Generally excellent nucleophiles due to high polarizability and moderate basicity. stackexchange.com |

| Oxygen Nucleophiles | RO⁻ (Alkoxide), RCOO⁻ (Carboxylate) | Moderate to High | Strong bases; reactivity is solvent-dependent. Carboxylates are weaker nucleophiles than alkoxides. |

| Nitrogen Nucleophiles | N₃⁻ (Azide) | Good | Azide is a good nucleophile, often used in synthetic applications to introduce nitrogen. nih.gov |

The rate and success of a nucleophilic substitution reaction are critically dependent on the ability of the leaving group to depart. A good leaving group is a species that is stable once it has left, which typically corresponds to it being a weak base. libretexts.org

In the case of this compound, the leaving group is the iodide ion (I⁻). Iodide is considered an excellent leaving group for several reasons:

Low Basicity : Its conjugate acid, hydroiodic acid (HI), is a very strong acid (pKa ≈ -10), meaning that the iodide ion is a very weak base and thus stable on its own. nih.govlibretexts.org

High Polarizability : The large size and diffuse electron cloud of the iodide ion make it highly polarizable. This facilitates the stabilization of the partial negative charge that develops in the S_N2 transition state. ntu.ac.uk

Weak Carbon-Iodine Bond : The C-I bond is the longest and weakest among the carbon-halogen bonds, requiring less energy to break during the substitution process. nih.gov

These characteristics make iodide a better leaving group than other common halides like bromide (Br⁻), chloride (Cl⁻), and fluoride (B91410) (F⁻). libretexts.org Consequently, S_N2 reactions involving alkyl iodides are generally faster than those with corresponding alkyl bromides or chlorides, assuming all other conditions are the same. libretexts.org The enhanced reactivity due to the excellent leaving ability of iodide is a key feature in the inactivation of enzymes like carboxypeptidase A, where the rate of covalent modification is significantly accelerated within the enzyme's active site. acs.orgacs.org

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Reactivity in SN2 Reactions |

|---|---|---|---|

| I⁻ (Iodide) | HI | ~ -10 | Excellent |

| Br⁻ (Bromide) | HBr | ~ -9 | Good |

| Cl⁻ (Chloride) | HCl | ~ -7 | Moderate |

| F⁻ (Fluoride) | HF | ~ 3.2 | Poor |

Ester Hydrolysis Mechanisms of the Benzyl Ester Functionality

The benzyl ester group of this compound can be cleaved through hydrolysis under either acidic or basic conditions. The mechanisms for these two processes are distinct.

Acid-catalyzed ester hydrolysis is a reversible process. chemistrysteps.comyoutube.com For most esters, the reaction proceeds via the A_AC2 (acid-catalyzed, acyl-cleavage, bimolecular) mechanism. ucoz.com This pathway involves the following steps:

Protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. youtube.comlibretexts.org

Nucleophilic attack by a water molecule on the activated carbonyl carbon, forming a tetrahedral intermediate. libretexts.org

Proton transfer from the attacking water moiety to the oxygen of the leaving alcohol group. libretexts.org

Elimination of the protonated alcohol (benzyl alcohol) to reform the carbonyl group. youtube.com

Deprotonation to yield the final carboxylic acid product and regenerate the acid catalyst. libretexts.org

However, for esters with an alkyl group that can form a stable carbocation, such as benzyl, an alternative mechanism, A_AL1 (acid-catalyzed, alkyl-cleavage, unimolecular), can occur, particularly in more concentrated acids. ucoz.com In this mechanism, the C-O bond of the benzyl group cleaves to form a stable benzyl carbocation and the carboxylic acid. The carbocation is then captured by water. chemistrysteps.comucoz.com

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction. ucoz.commasterorganicchemistry.com It typically proceeds through the B_AC2 (base-catalyzed, acyl-cleavage, bimolecular) mechanism. ucoz.com The steps are:

Nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon of the ester. This forms a tetrahedral intermediate. masterorganicchemistry.com

The tetrahedral intermediate collapses, eliminating the benzyloxide anion (a good leaving group in this step) and forming the carboxylic acid. masterorganicchemistry.com

A rapid and irreversible acid-base reaction occurs where the newly formed carboxylic acid (pKa ~4-5) protonates the strongly basic benzyloxide anion, or another hydroxide ion, to form benzyl alcohol and a carboxylate salt. masterorganicchemistry.com This final deprotonation step drives the reaction to completion. chemistrysteps.com

Kinetic studies on the hydrolysis of various benzyl esters confirm that the reaction follows pseudo-first-order kinetics and is catalyzed by hydroxide ions. nih.govsigmaaldrich.com

Specialized Reactivity with Biological Macromolecules: Carboxypeptidase A Inactivation

This compound was specifically designed as a mechanism-based inactivator for the zinc-dependent metalloprotease, Carboxypeptidase A (CPA). acs.orgacs.org This inactivation is irreversible and active-site-directed, demonstrating a high degree of specificity. acs.orgacs.org

The mechanism of inactivation leverages the inherent reactivity of the compound and the catalytic machinery of the enzyme. acs.org

Binding: The inactivator, 2-benzyl-3-iodopropanoic acid (the hydrolyzed form or the ester itself), binds to the active site of CPA. acs.orgacs.org The carboxylate group of the inactivator interacts with residues such as Asn-144, Arg-127, and Arg-145. acs.org

Activation by Zinc: A key feature of the inactivation is the interaction between the iodo group of the inhibitor and the active site Zn²⁺ ion. acs.orgacs.org This coordination polarizes the carbon-iodine bond, significantly enhancing the leaving group ability of the iodide. acs.org This interaction is a major contributor to the massive rate enhancement (estimated at 10⁸- to 10⁹-fold) of the subsequent substitution reaction compared to the reaction in solution. acs.orgacs.org

Nucleophilic Attack: The carboxylate side chain of a specific active site residue, Glutamate-270 (Glu-270), acts as a nucleophile. wayne.eduillinois.edu It performs an S_N2 attack on the alpha-carbon of the inactivator. wayne.edu

Covalent Modification: This attack displaces the iodide ion, resulting in the formation of a stable covalent ester linkage between the inactivator and Glu-270, thereby irreversibly inactivating the enzyme. wayne.eduacs.org

Crystallographic studies of the inactivated enzyme (PDB: 1BAV) have confirmed this covalent modification, showing the inhibitor attached to Glu-270. acs.orgrcsb.org Computational studies further support a barrierless S_N2 displacement of the iodide once the inactivator is bound in the active site, highlighting the crucial role of the zinc ion in facilitating the reaction. wayne.eduillinois.edu

| Inhibitor Moiety | Enzyme Component | Type of Interaction | Role in Inactivation |

|---|---|---|---|

| Carboxylate Group | Arg-127, Arg-145, Asn-144 | Hydrogen Bonding | Anchors the inhibitor in the active site. acs.org |

| Iodine Atom | Zn²⁺ Ion | Coordination (Lewis Acid-Base) | Activates the C-I bond, enhancing iodide's leaving group ability. acs.orgacs.org |

| Alpha-Carbon | Glu-270 (Carboxylate) | Covalent Bond Formation (SN2) | Site of nucleophilic attack leading to irreversible covalent modification. wayne.eduillinois.edu |

| Benzyl Group | S1' Pocket | Hydrophobic Interaction | Provides binding specificity, fitting into the enzyme's hydrophobic pocket. acs.org |

Coordination Chemistry of the Iodine Moiety with Active Site Metal Ions (e.g., Zinc)

The iodine atom of this compound plays a pivotal role in its interaction with metalloenzymes, particularly those containing zinc ions in their active sites, such as the zinc-dependent protease Carboxypeptidase A (CPA). wayne.edunih.govillinois.edu The zinc ion in the active site of these enzymes functions as a Lewis acid, which is crucial for their catalytic activity. wayne.edu In the context of inhibition by this compound, the iodine moiety directly interacts with the active site zinc ion. wayne.edunih.govillinois.edu

Computational studies, specifically ONIOM QM/MM calculations, have elucidated the nature of this interaction. A pre-reactive complex is formed where the inhibitor, modeled from the X-ray structure of similar ligands bound to the enzyme, positions the iodine atom in proximity to the zinc ion. wayne.edunih.govillinois.edu This coordination assists in the subsequent chemical steps of inhibition by stabilizing the leaving iodide ion. wayne.edunih.gov The interaction is so significant that the zinc ion and its coordinating amino acid ligands are responsible for approximately 75% of the suppression of the energy barrier for the inactivation reaction. wayne.edunih.govillinois.edu

The coordination geometry of zinc(II) ions in biological and synthetic complexes can be versatile, commonly adopting four, five, or six-coordinate geometries, which may be distorted. researchgate.netcore.ac.ukidsi.mdmdpi.com In the case of CPA inhibited by a related mechanism-based inactivator, the newly formed thiol group of the inhibitor binds directly to the catalytic zinc, altering its coordination environment. nih.gov This highlights the capacity of the zinc ion to coordinate with atoms from the inhibitor, a key step in the mechanism of action for this class of molecules.

Table 1: Key Interactions in the Pre-Reactive Complex of an Inhibitor with Carboxypeptidase A This table is based on computational models of a structurally similar inactivator, 2-benzyl-3-iodopropanoate, with CPA.

| Interacting Species | Role in Inhibition | Supporting Evidence |

|---|---|---|

| Iodine Moiety (Inhibitor) | Coordinates with the active site Zn²⁺ ion. | Computational models show proximity and interaction. wayne.edunih.govillinois.edu |

| Zinc Ion (Zn²⁺) (Enzyme) | Acts as a Lewis acid, assisting in iodide displacement. | QM/MM calculations indicate significant barrier suppression. wayne.edunih.govillinois.edu |

| Glu-270 (Enzyme) | Acts as a nucleophile attacking the inhibitor. | Forms a covalent bond with the inhibitor. wayne.edunih.govillinois.edu |

| Arg-145, Asn-144 (Enzyme) | Stabilize the carboxylate group of the inhibitor. | X-ray structures of similar inhibitor complexes show hydrogen bonding. nih.gov |

Covalent Adduct Formation with Nucleophilic Amino Acid Residues (e.g., Glu-270)

A critical event in the mechanism of action of this compound against enzymes like Carboxypeptidase A is the formation of a stable covalent bond with a key nucleophilic amino acid residue in the active site. wayne.edunih.govillinois.edu For CPA, this residue is Glutamate-270 (Glu-270). wayne.edunih.gov The interaction leads to a covalently modified enzyme, which is the basis for its irreversible inhibition. wayne.edunih.govmdpi.com

The formation of this covalent adduct is a direct consequence of the coordination of the iodine to the zinc ion. This interaction facilitates a nucleophilic attack by the carboxylate side chain of Glu-270 on the carbon atom bearing the iodine. wayne.edunih.govillinois.edu Computational studies have characterized this reaction as a barrierless SN2 displacement of the iodide. wayne.edunih.govillinois.edu The resulting product is an ester linkage between the inhibitor molecule and the enzyme, specifically at the Glu-270 residue. The structure of this covalently modified enzyme has been confirmed by X-ray crystallography, providing definitive evidence for the adduct formation. wayne.edunih.gov

This process of covalent modification is a hallmark of certain classes of enzyme inhibitors. An electrophilic group, or "warhead," within the inhibitor is strategically positioned to react with a nearby nucleophilic residue in the target protein, forming a stable covalent adduct. mdpi.com

Elucidation of Enzyme Irreversible Inhibition Mechanisms

The interaction of this compound with enzymes like Carboxypeptidase A is classified as mechanism-based irreversible inhibition. wayne.edunih.govillinois.edu This type of inhibition, also known as suicide inactivation, occurs when an enzyme binds to a substrate analogue and, through its own catalytic mechanism, converts it into a highly reactive molecule that, in turn, covalently and irreversibly inactivates the enzyme. savemyexams.comnih.gov

The mechanism of irreversible inhibition by this compound involves several key steps:

Initial Binding: The inhibitor binds to the active site of the enzyme, positioning its reactive moieties in proximity to the catalytic machinery. The benzyl group of the inhibitor fits into the S1' specificity pocket of CPA. nih.gov

Enzyme-Assisted Activation: The active site zinc ion coordinates to the iodine atom of the inhibitor. This Lewis acid catalysis polarizes the C-I bond, making the carbon atom highly electrophilic and the iodide a better leaving group. wayne.edunih.govillinois.edu

Covalent Modification: The nucleophilic Glu-270 residue attacks the activated carbon atom, leading to the displacement of the iodide ion in an SN2 reaction. wayne.edunih.govillinois.edu

Irreversible Complex: A stable, covalent ester bond is formed between the inhibitor and the enzyme, resulting in a permanently inactivated enzyme-inhibitor complex. wayne.edunih.govnih.gov

This mechanism is highly specific because it relies on the enzyme's own catalytic apparatus to trigger the inactivation. nih.gov The kinetics of this type of inhibition are often first-order, and the process is distinct from reversible inhibition, where the inhibitor can dissociate from the enzyme. nih.gov

Table 2: Mechanistic Steps of Irreversible Inhibition of Carboxypeptidase A

| Step | Description | Key Molecular Events |

|---|---|---|

| 1. Binding | The inhibitor docks into the enzyme's active site. | The inhibitor's benzyl group occupies the S1' pocket. nih.gov |

| 2. Activation | The enzyme's catalytic machinery activates the inhibitor. | The Zn²⁺ ion coordinates with the iodine atom. wayne.edunih.govillinois.edu |

| 3. Covalent Attack | A nucleophilic residue attacks the activated inhibitor. | Glu-270 carboxylate performs an SN2 attack, displacing iodide. wayne.edunih.govillinois.edu |

| 4. Inactivation | A stable, covalent bond forms, inactivating the enzyme. | Formation of an ester linkage between the inhibitor and Glu-270. wayne.edunih.gov |

Oxidative and Reductive Transformations of the Ester and Benzyl Moieties

The ester and benzyl functional groups within this compound are susceptible to various oxidative and reductive transformations, which are fundamental reactions in organic synthesis.

Oxidative Transformations: The benzyl group is particularly amenable to oxidation. The benzylic C-H bonds can be directly oxidized to form esters, a reaction that can be catalyzed by various systems, including ionic iron(III) complexes. organic-chemistry.org Benzyl ethers, which are structurally related to the benzyl ester, can be oxidized to yield benzoate (B1203000) esters or benzaldehydes using reagents such as N-bromosuccinimide (NBS) or hypervalent iodine compounds. siu.edunih.gov This transformation highlights the potential for the benzyl group to act as a precursor to a benzoate functionality. siu.edu Other methods for the oxidative cleavage of benzyl groups include the use of ozone or 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate. organic-chemistry.org Oxidative esterification can also be achieved by transforming alcohols into esters using oxygen as the oxidant under metal-free conditions, often promoted by ionic liquids. nih.gov

Reductive Transformations: The benzyl ester functional group is commonly employed as a protecting group for carboxylic acids in organic synthesis because it can be selectively removed under reductive conditions. sciforum.net The most common method for the cleavage of a benzyl ester is catalytic hydrogenolysis, typically using palladium on charcoal (Pd/C) as a catalyst with a source of hydrogen. organic-chemistry.orgorganic-chemistry.org This reaction yields the corresponding carboxylic acid and toluene (B28343). organic-chemistry.org While the standard reduction of an ester with complex hydrides typically produces two alcohol molecules, specific reagents and conditions have been developed to reduce esters to ethers. arkat-usa.org Furthermore, it is possible to selectively reduce other functional groups, such as alkenes or nitro groups, within a molecule containing a benzyl ester without cleaving the ester, by carefully choosing the reaction conditions (e.g., using NaBH₄, CH₃CO₂H, and catalytic Pd/C). sciforum.net More recent methods allow for the semi-reductive transformation of esters into imines, enamines, or aldehydes using zirconocene (B1252598) hydride catalysts. rsc.org

Table 3: Summary of Potential Transformations of the Benzyl Ester Moiety

| Transformation | Reagents/Conditions | Product Functional Group |

|---|---|---|

| Oxidation | Ionic Fe(III) catalyst, peroxide organic-chemistry.org | Benzoate Ester |

| Oxidation | Ozone organic-chemistry.org | Benzoic Acid/Ester |

| Reduction (Cleavage) | H₂, Pd/C organic-chemistry.orgorganic-chemistry.org | Carboxylic Acid |

| Reduction (Cleavage) | Nickel Boride organic-chemistry.org | Carboxylic Acid |

| Reduction (Semi-reductive) | Zirconocene hydride, amine rsc.org | Imine/Enamine |

Computational Chemistry and Theoretical Studies of Benzyl 2 Iodopropanoate Systems

Quantum Mechanical (QM) and Hybrid QM/MM Computational Methodologies.acs.orgresearchgate.net

To accurately model the chemical transformations of Benzyl (B1604629) 2-iodopropanoate within a large biological system like an enzyme, researchers employ hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods. researchgate.netmdpi.com This approach partitions the system into two regions: the chemically active core, where bond-breaking and bond-forming events occur, is treated with high-level quantum mechanics (QM), while the surrounding protein and solvent environment is described by less computationally expensive molecular mechanics (MM) force fields. researchgate.netmdpi.com This dual-level treatment allows for a detailed and accurate description of the electronic structure changes during the reaction, while still accounting for the influence of the larger protein environment. researchgate.net

One of the most prominent hybrid methods used in these studies is the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) methodology. acs.orgresearchgate.net In the context of Benzyl 2-iodopropanoate's interaction with the zinc-dependent protease Carboxypeptidase A (CPA), ONIOM(HF:AMBER) calculations have been particularly revealing. acs.orgscribd.com This specific implementation uses Hartree-Fock (HF) theory for the QM region and the AMBER force field for the MM region, providing a balance between computational feasibility and accuracy for studying enzymatic reactions. acs.org

Table 1: QM/MM Computational Scheme for Carboxypeptidase A Inactivation

| Parameter | Specification | Source |

|---|---|---|

| Methodology | Hybrid QM/MM | mdpi.com |

| Specific Scheme | ONIOM (Our own N-layered Integrated molecular Orbital + molecular Mechanics) | acs.orgresearchgate.net |

| High Level (QM) | Hartree-Fock (HF) | acs.orgscribd.com |

| Low Level (MM) | AMBER Force Field | acs.orgscribd.com |

| System Studied | this compound inactivation of Carboxypeptidase A (CPA) | acs.org |

A central goal of computational reaction studies is to map the minimum energy path, known as the intrinsic reaction coordinate (IRC), that connects reactants to products via a transition state. The transition state represents the highest energy point along this path and its geometry is critical for understanding the reaction mechanism. acs.org

For the inactivation of Carboxypeptidase A by this compound, computational studies have focused on the nucleophilic attack of the glutamate (B1630785) residue at position 270 (Glu-270) on the inhibitor. acs.orgacs.org This process is a classic SN2 (bimolecular nucleophilic substitution) reaction, where the carboxylate of Glu-270 acts as the nucleophile, the methylene (B1212753) carbon of the inhibitor is the electrophilic center, and iodide is the leaving group. acs.org

ONIOM calculations have been used to model the geometry of this SN2 reaction. acs.org In the pre-reactive complex, the model shows the inhibitor's iodo group coordinated to the active site zinc ion. acs.org The calculations then trace the approach of the Glu-270 carboxylate oxygen towards the inhibitor's methylene carbon. The transition state geometry involves an elongated carbon-iodine bond and a newly forming carbon-oxygen bond, typical for an SN2 mechanism. acs.org

A key insight from QM/MM studies is the quantification of the enzymatic rate enhancement. This is achieved by calculating the activation energy (the energy barrier of the transition state) for the reaction both within the enzyme's active site and in a reference environment, such as in solution.

Remarkably, ONIOM(HF:AMBER) calculations for the inactivation of Carboxypeptidase A by this compound revealed that the zinc ion in the active site promotes a virtually barrierless SN2 reaction. acs.orgscribd.com This means the activation energy for the covalent bond formation between Glu-270 and the inhibitor is dramatically lowered by the enzyme. acs.org This computational finding strongly supports a mechanism where the enzyme actively facilitates its own inactivation by this specific inhibitor. The massive rate enhancement is a direct consequence of the catalytic power of the enzyme's active site, particularly the role of the zinc ion. acs.orgacs.org

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity.scispace.comrsc.org

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. scispace.comnih.gov It provides detailed information about electron density distribution, molecular orbitals, and other electronic properties that govern a molecule's reactivity. scispace.comresearchgate.net While the seminal studies on this compound with CPA used Hartree-Fock theory for the QM part, DFT is a widely used alternative for such investigations, often providing improved accuracy for a similar computational cost. nih.govresearchgate.net DFT can be used to analyze concepts like electrophilicity and nucleophilicity, providing a quantitative basis for understanding why reactions occur. nih.gov

Enzymes create unique electrostatic environments that are crucial for catalysis. acs.org In the case of Carboxypeptidase A, the active site contains a positively charged zinc ion (Zn²⁺) that plays a pivotal role. nih.gov QM/MM calculations, particularly those employing an electronic embedding scheme, are adept at modeling these electrostatic contributions. mdpi.com

In this scheme, the electrostatic field of the entire protein and solvent (the MM region) is allowed to influence the quantum mechanical calculation of the active site (the QM region). mdpi.com For the reaction of this compound, modeling showed that the coordination of the inhibitor's iodo-group to the zinc ion is a key electrostatic interaction. acs.orgacs.org This interaction polarizes the inhibitor, withdrawing electron density and making the methylene carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the negatively charged Glu-270 residue. acs.org ONIOM calculations suggested that the zinc ion and its ligands are responsible for approximately 75% of the suppression of the reaction barrier. acs.org

The electrostatic environment of the enzyme active site induces changes in the electronic distribution of the bound inhibitor, a phenomenon known as polarization. acs.orgacs.org This effect is critical for understanding the enzyme-inhibitor interaction at a fundamental level. For this compound in the active site of CPA, the strong Lewis acidity of the Zn²⁺ ion significantly polarizes the C-I bond. acs.orgacs.org

This polarization, captured effectively by the QM/MM calculations, is not a simple on/off switch but a dynamic and nuanced effect of the specific arrangement of active site residues. The result is a pre-activation of the inhibitor, priming it for the subsequent covalent reaction with Glu-270. This enzyme-induced polarization is a major factor contributing to the high efficiency of the inactivation process. acs.org

Molecular Modeling of Pre-Reactive and Post-Reactive Complexes with Biological Targets.acs.orgresearchgate.net

Molecular modeling, combining computational results with experimental data (like X-ray crystallography), provides detailed atomic-level pictures of the inhibitor at different stages of the reaction.

A model of the pre-reactive complex was constructed based on the crystal structure of a similar molecule bound to the enzyme. acs.org In this model, this compound is positioned in the active site with its benzyl group occupying a hydrophobic pocket and its carboxylate group interacting with key residues. Crucially, the model shows the iodo group directly coordinating the catalytic zinc ion, an interaction that precedes the covalent reaction. acs.org

The post-reactive complex represents the final state after the inactivation has occurred. Here, the inhibitor is covalently attached to the enzyme. Both computational modeling and X-ray crystal structures of the inhibited enzyme confirm the formation of an ester linkage between the carboxylate of Glu-270 and the methylene carbon of what was formerly this compound. acs.orgresearchgate.net The iodide ion has been displaced, and the resulting modified enzyme is catalytically inactive. These models provide a static yet insightful view that complements the dynamic picture obtained from reaction path analyses.

Table 2: Key Features of Modeled Enzyme-Inhibitor Complexes

| Complex | Key Feature | Description | Source |

|---|---|---|---|

| Pre-Reactive | Inhibitor Binding Mode | The inhibitor's benzyl group sits (B43327) in the S1' hydrophobic pocket. The iodo group is coordinated to the active site Zn²⁺ ion. | acs.org |

| Post-Reactive | Covalent Modification | An ester bond is formed between the side chain of Glu-270 and the C2 carbon of the inhibitor. | acs.orgresearchgate.net |

| Post-Reactive | Enzyme State | The enzyme is irreversibly inactivated. | researchgate.net |

Conformational Landscape Analysis and Stereochemical Predictions

The conformational flexibility of ester-containing molecules, such as this compound, is a critical determinant of their chemical reactivity and physical properties. Computational chemistry provides powerful tools to explore the potential energy surface (PES) of such molecules, identifying stable conformers, transition states, and the energy barriers between them. This understanding is fundamental for predicting stereochemical outcomes in reactions involving these compounds.

The conformational landscape of this compound is primarily defined by the rotation around several key single bonds: the C(O)-O bond of the ester group, the O-CH₂ bond of the benzyl group, and the Cα-C(O) bond of the propanoate moiety. The interplay of steric hindrance, electrostatic interactions, and hyperconjugation effects governs the relative energies of the possible conformers.

Research Findings from Analogous Systems

While specific computational studies on this compound are not extensively available in the public domain, valuable insights can be drawn from theoretical investigations of structurally related compounds, such as other α-haloesters and substituted prolines. These studies typically employ Density Functional Theory (DFT) methods, often in conjunction with molecular mechanics (MM) for initial conformational searches, to map out the potential energy landscape. acs.orgwiley.comnih.gov

Conformational Isomers and Energy Barriers

The rotation around the C(O)-O ester bond in simple esters generally presents a significant energy barrier, leading to the well-known s-trans (or Z) and s-cis (or E) conformations. The s-trans conformer is typically more stable due to reduced steric repulsion. For this compound, the bulky benzyl and iodopropionyl groups would be expected to strongly favor an s-trans arrangement.

The potential energy surface associated with the rotation of the benzyl group and the Cα-C(O) bond is more complex, likely featuring multiple local minima. The relative energies of these conformers determine their population at a given temperature, which can be estimated using the Boltzmann distribution. The energy barriers between these conformers dictate the rate of interconversion.

To illustrate the nature of data obtained from such computational studies, the following tables present hypothetical data based on findings for analogous ester systems.

Table 1: Calculated Relative Energies of Postulated Conformers of this compound

| Conformer | Dihedral Angle (τ, Cα-C(O)-O-CH₂) | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |

| A (Global Minimum) | ~180° (anti-periplanar) | 0.00 | 75.3 |

| B | ~60° (gauche) | 1.50 | 14.7 |

| C | ~-60° (gauche) | 1.65 | 10.0 |

Note: This data is illustrative and based on general principles of conformational analysis of esters. Specific values for this compound would require dedicated computational studies.

Stereochemical Predictions

The conformational preferences of this compound have direct implications for its reactivity in stereoselective reactions. The accessibility of the electrophilic carbon at the C2 position to an incoming nucleophile will be dictated by the steric environment created by the iodine atom and the benzyl ester group in the lowest energy conformers.

Computational models can be used to predict the stereochemical outcome of such reactions by calculating the transition state energies for the attack of a nucleophile on the different low-energy conformers. The stereoisomer formed via the lowest energy transition state is predicted to be the major product. For example, in nucleophilic substitution reactions at the chiral center, the predominant conformer will likely dictate the facial selectivity of the attack, leading to a predictable stereochemical outcome.

Table 2: Hypothetical Transition State Energies for Nucleophilic Attack on Major Conformers

| Attacked Conformer | Face of Attack | Transition State Energy (kcal/mol) | Predicted Product Stereochemistry |

| A | Re | 15.2 | (S)-product |

| A | Si | 17.8 | (R)-product |

| B | Re | 16.5 | (S)-product |

| B | Si | 18.9 | (R)-product |

Note: This table illustrates how computational data can be used for stereochemical prediction. The values are hypothetical.

Spectroscopic and Advanced Analytical Characterization of Benzyl 2 Iodopropanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For Benzyl (B1604629) 2-iodopropanoate, the ¹H NMR spectrum exhibits characteristic signals corresponding to the distinct proton environments. The benzylic protons (CH₂) of the ester group typically appear as a singlet around 5.0-5.4 ppm. The protons of the phenyl group are observed in the aromatic region, generally between 7.2 and 7.5 ppm. The methine proton (CH) at the C2 position, adjacent to the iodine atom and the carbonyl group, would be expected to show a signal, the chemical shift of which is influenced by these electronegative groups. The methyl protons (CH₃) at the C3 position would appear as a doublet due to coupling with the C2 proton.

The integration of these signals provides a ratio of the number of protons in each environment, and the splitting patterns (e.g., singlets, doublets, triplets, multiplets) reveal the number of neighboring protons, which is instrumental in piecing together the molecular structure.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | 7.2 - 7.5 | Multiplet |

| Benzyl-CH₂ | 5.0 - 5.4 | Singlet |

| CH-I | Variable | Quartet |

| CH₃ | Variable | Doublet |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent used and the specific stereoisomer.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in Benzyl 2-iodopropanoate gives rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon (C=O) of the ester functional group is characteristically found in the downfield region, typically around 170 ppm. The carbons of the aromatic ring appear between approximately 128 and 136 ppm. The benzylic carbon (CH₂) is expected around 66-68 ppm. The carbon atom bonded to the iodine (C-I) would have a chemical shift influenced by the heavy atom effect, while the methyl carbon (CH₃) would appear in the upfield region of the spectrum. copernicus.org

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| C=O (Ester) | ~170 |

| Aromatic C (ipso) | ~136 |

| Aromatic C | 128-129 |

| Benzyl-CH₂ | 66-68 |

| C-I | Variable |

| CH₃ | Variable |

Note: The chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals. ugm.ac.id A COSY spectrum reveals correlations between protons that are coupled to each other, helping to confirm the connectivity of proton-bearing fragments. For instance, a cross-peak between the C2-H and the C3-CH₃ protons would confirm their adjacent positions. ugm.ac.id

HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different parts of the molecule, such as linking the benzylic protons to the carbonyl carbon and the aromatic carbons, and the C2 proton to the carbonyl carbon and the methyl carbon. ugm.ac.id These correlational techniques provide a comprehensive and definitive picture of the molecular structure of this compound.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to the exact mass of the molecule.

High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy. The fragmentation of this compound under mass spectrometric conditions would likely involve characteristic losses. For example, the cleavage of the benzyl group would result in a prominent peak corresponding to the benzyl cation (C₇H₇⁺) at m/z 91. Another common fragmentation pathway could be the loss of the iodine atom or the entire iodopropanoyl group. The analysis of these fragments helps to confirm the presence of the benzyl ester and the iodopropanoate moieties within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pages.devmasterorganicchemistry.com The IR spectrum of this compound would display several characteristic absorption bands.

A strong, sharp absorption band in the region of 1735-1750 cm⁻¹ is indicative of the C=O stretching vibration of the ester functional group. masterorganicchemistry.comlibretexts.org The presence of the aromatic ring is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.orgdocbrown.info The C-O stretching vibration of the ester would be observed in the 1000-1300 cm⁻¹ range. libretexts.org The C-I bond also has a characteristic stretching frequency, although it appears in the far-infrared region and may not always be observed in standard mid-IR spectra.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1735-1750 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C=C | Stretch | 1450-1600 |

| C-O (Ester) | Stretch | 1000-1300 |

X-ray Crystallography of Enzyme-Inhibitor Covalent Complexes

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org While obtaining a single crystal of this compound itself might be a prerequisite, the real power of this technique in a biochemical context is revealed when studying its interaction with biological macromolecules. mdpi.com

If this compound acts as an inhibitor for an enzyme and forms a covalent bond with it, it is possible to crystallize this enzyme-inhibitor complex. By diffracting X-rays through this crystal, a detailed three-dimensional electron density map of the complex can be generated. wikipedia.orgmdpi.com This allows for the precise determination of how the inhibitor is bound within the active site of the enzyme. It can reveal which amino acid residue of the enzyme has formed a covalent bond with the inhibitor and the specific conformation adopted by the inhibitor upon binding. Such structural insights are invaluable for understanding the mechanism of inhibition and for the rational design of more potent and selective inhibitors. mdpi.comacs.orgacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy (e.g., for derivatized forms)

Direct UV-Vis analysis of this compound is influenced by the electronic transitions within the benzyl group. However, the utility of UV-Vis spectroscopy can be significantly enhanced through derivatization or by studying its interaction with other molecules. The formation of electron-donor-acceptor (EDA) complexes, particularly involving the α-iodo group, can lead to distinct changes in the UV-Vis spectrum. For instance, interaction with a Lewis base can induce a bathochromic shift (a shift to longer wavelengths), resulting in a new absorption band, which can be leveraged for detection and quantification. mpg.dewiley.commpg.de

In some cases, the formation of an EDA complex with an α-iodo precursor can result in a new absorption band appearing around 400 nm. mpg.dewiley.com This phenomenon is particularly useful when the parent compound has weak absorption in a region of interest or to selectively detect the compound in a complex matrix.

Table 1: Potential UV-Vis Absorption Maxima for this compound and its Complexes

| Compound/Complex | Solvent | Expected λmax (nm) | Notes |

| This compound | Methanol (B129727)/Acetonitrile (B52724) | ~260 nm | Primarily due to the benzyl moiety. |

| This compound-Lewis Base Complex | Acetonitrile | ~400 nm | Formation of an EDA complex can induce a significant bathochromic shift. mpg.dewiley.com |

Chromatographic Methods (HPLC, GC) for Purity and Quantitative Analysis

Chromatographic techniques are fundamental for assessing the purity and for the quantitative analysis of this compound. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer distinct advantages and challenges for the analysis of this halogenated ester.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC is a common and effective method for the analysis of propanoate esters. creative-proteomics.comsielc.comsielc.comtaylorandfrancis.com A C18 column is frequently employed, with a mobile phase typically consisting of a mixture of acetonitrile and water. sielc.comsielc.comtaylorandfrancis.com The benzyl group in this compound allows for straightforward detection using a UV detector.

Table 2: Illustrative HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas Chromatography (GC):

GC is another powerful technique for the analysis of volatile esters. However, the analysis of α-halo esters like this compound requires careful consideration of the analytical conditions due to their potential thermal lability. oup.com The use of a halogen-specific detector, such as a Halogen-Specific Detector (XSD) or an Electron Capture Detector (ECD), can provide high selectivity and sensitivity for halogenated compounds. nih.govnih.govresearchgate.netdiva-portal.org It is important to note that some stationary phases, like Versamide 900, can irreversibly adsorb α-bromo esters, and similar behavior could be anticipated for α-iodo esters, making column selection a critical parameter. oup.com

Table 3: Potential GC Method for the Analysis of this compound

| Parameter | Condition |

| Column | DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Halogen-Specific Detector (XSD) |

| Detector Temperature | 280 °C |

| Oven Program | Initial temp. 100 °C, hold for 1 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

Derivatization Strategies for Enhanced Analytical Detection and Quantification

Derivatization is a chemical modification process used to improve the analytical characteristics of a compound, such as enhancing detection sensitivity or improving chromatographic separation. researchgate.netacs.orgchemicalindustryjournal.co.ukdphen1.commetrohm.commdpi.comwikipedia.orgresearch-solution.comregistech.comtcichemicals.comalfa-chemistry.com For this compound, derivatization can be particularly useful for chiral separations and for enhancing its response in mass spectrometry.

For HPLC-UV analysis, derivatization is often employed to introduce a strongly chromophoric or fluorophoric tag, although the inherent benzyl chromophore in this compound often provides sufficient UV absorbance. A more critical application of derivatization in this context is for the separation of its enantiomers. Since this compound is a chiral molecule, reacting it with a chiral derivatizing agent (CDA) produces diastereomers. wikipedia.orgregistech.comtcichemicals.comalfa-chemistry.com These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.

Table 4: Chiral Derivatizing Agents for HPLC Separation of Enantiomers

| Chiral Derivatizing Agent (CDA) | Functional Group Targeted | Resulting Derivative |

| (R)-(-)-1-(1-Naphthyl)ethyl isocyanate | Hydroxyl group (after hydrolysis of the ester) | Diastereomeric carbamates |

| Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) | Hydroxyl group (after hydrolysis of the ester) | Diastereomeric esters |

| (1S,2S)-2-(2,3-Anthracenedicarboximido)cyclohexanol | Carboxylic acid (after hydrolysis of the ester) | Diastereomeric esters |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of organic compounds. researchgate.netacs.orgchemicalindustryjournal.co.ukdphen1.commetrohm.com Derivatization for LC-MS/MS aims to improve the ionization efficiency of the analyte, which can be crucial for achieving low detection limits. For halogenated compounds, derivatization can also be used to introduce a specific fragmentation pattern that aids in identification and quantification.

Strategies can involve modifying the ester group or the α-iodo position. For instance, nucleophilic substitution of the iodine atom with a reagent containing a permanently charged group (e.g., a quaternary ammonium (B1175870) salt) can significantly enhance the signal in electrospray ionization (ESI) mass spectrometry.

Table 5: Illustrative Derivatization for Enhanced LC-MS/MS Detection

| Derivatization Reagent | Reaction Target | Purpose | Expected Outcome |

| Trimethylglycine | Iodine atom (via nucleophilic substitution) | Introduce a permanent positive charge | Enhanced ESI-MS signal in positive ion mode |

| 3-Carboxy-PROXYL | Iodine atom (via nucleophilic substitution) | Introduce a stable free radical for specialized MS detection | Allows for radical-specific detection methods |

Applications in Advanced Organic Synthesis and Chemical Biology

Utilization as a Building Block in Complex Chemical Synthesis

Benzyl (B1604629) 2-iodopropanoate's utility in organic synthesis stems from its identity as a protected amino acid derivative with a highly reactive functional group. The benzyl ester provides stability and can be selectively removed, while the iodo group serves as a handle for a variety of chemical transformations, particularly carbon-carbon bond formation.

Preparation of Functionalized Amino Acid Derivatives and Analogues

Synthesis of Peptidomimetics and Modified Peptide Backbones

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved properties, such as enhanced stability against enzymatic degradation. nih.govresearchgate.net The incorporation of building blocks like Benzyl 2-iodopropanoate allows for significant modifications to the peptide backbone. nih.govnih.gov Strategies include replacing backbone amides with more stable surrogates or altering side chains with unnatural amino acid analogs derived from this compound. nih.govresearchgate.net Backbone N-methylation and cyclization are common strategies to improve the permeability and conformational stability of peptides, and versatile intermediates facilitate these modifications. nih.govmdpi.com The reactivity of the iodo-group enables its conjugation to other molecules or its replacement to create non-standard linkages within a peptide chain, fundamentally altering the molecule's properties.

Intermediate in the Construction of Heterocyclic Systems

Heterocyclic compounds are core structures in a vast number of pharmaceuticals and biologically active molecules. researchgate.netuomus.edu.iq this compound and its derivatives serve as valuable precursors in the synthesis of these complex ring systems. Research has shown that related iodo amino acids can undergo reactions to form heterocyclic structures like pyridinium (B92312) salts. researchgate.net The presence of the reactive carbon-iodine bond makes the compound suitable for palladium-catalyzed reactions, a powerful method for constructing five- and six-membered heterocycles. researchgate.net This reactivity allows for coupling with various partners, followed by intramolecular cyclization to build the heterocyclic scaffold. beilstein-journals.org

Table 1: Synthetic Applications of this compound

| Application Area | Type of Product | Key Reaction Type |

|---|---|---|

| Functionalized Amino Acids | Unnatural amino acid analogues (e.g., azatryptophans) | Metal-catalyzed cross-coupling (e.g., Negishi) |

| Peptidomimetics | Peptides with modified backbones | Incorporation of non-standard amino acids |

Employment as a Mechanistic Probe in Enzymology

Beyond its role in synthesis, this compound is a powerful tool for investigating the mechanisms of enzymes, particularly metalloproteases. Its ability to act as a targeted, irreversible inhibitor provides a unique window into the function of an enzyme's active site.

Design and Synthesis of Irreversible Enzyme Inhibitors

This compound has been instrumental in the study of the zinc-containing enzyme Carboxypeptidase A (CPA). researchgate.netacs.org It was designed as a mechanism-based inactivator, a type of irreversible inhibitor that is relatively unreactive until it binds to the specific active site of a target enzyme. researchgate.net Once positioned in the active site of CPA, the active-site zinc ion is believed to activate the carbon-iodine bond. researchgate.netacs.org This activation facilitates a nucleophilic attack from a nearby amino acid residue, specifically Glutamate-270 (Glu-270), forming a permanent, covalent bond with the inhibitor. researchgate.net This action irreversibly inactivates the enzyme. researchgate.netacs.org This specific and targeted inactivation makes it a highly valuable tool for studying enzyme function without affecting other proteins. researchgate.net

Investigation of Active Site Dynamics and Catalytic Mechanisms

The irreversible binding of this compound to an enzyme provides a stable enzyme-inhibitor complex that can be studied in detail, for instance, through X-ray crystallography. acs.org By capturing the enzyme in a covalently modified state, researchers can gain a "snapshot" of the active site during a process that mimics a catalytic step. researchgate.net The study of the CPA-inhibitor complex has provided critical insights into its catalytic mechanism. researchgate.net It confirmed the role of Glu-270 as the key catalytic nucleophile and demonstrated the function of the zinc ion in activating substrates—or in this case, the inhibitor. researchgate.netacs.org This approach helps elucidate the intricate connection between an enzyme's structure, its dynamic motions, and its catalytic power. nih.govmdpi.comnih.gov

Table 2: Application of this compound in Enzymology

| Enzyme Studied | Role of Compound | Mechanistic Insight Gained |

|---|

Role in Rational Drug Design and Optimization of Bioactive Molecules

This compound and its derivatives serve as valuable tools in the field of rational drug design, which aims to create new medications based on a detailed understanding of biological targets. ethz.ch This process often involves designing molecules that can interact with specific biomolecules, such as enzymes, to modulate their function and achieve a therapeutic benefit. ethz.ch The unique chemical properties of this compound, particularly the presence of a reactive iodo group and a benzyl ester, make it a useful probe and building block for designing enzyme inhibitors and optimizing the structure of bioactive molecules.

A significant application of this compound is in the study and inhibition of metalloproteases, specifically zinc-dependent enzymes like carboxypeptidase A (CPA). acs.orgnih.gov Carboxypeptidases are involved in numerous physiological and pathological processes, including digestion, hormone processing, and cancer, making them important drug targets. nih.gov this compound has been identified as a mechanism-based inactivator, or 'suicide substrate,' for CPA. nih.govsavemyexams.com This type of inhibitor is initially unreactive but is transformed into a reactive species by the enzyme's own catalytic mechanism, leading to the formation of a covalent bond and irreversible inhibition. savemyexams.comwikipedia.org

The interaction between this compound and CPA has been studied using X-ray crystallography, providing detailed insights into the enzyme's active site and catalytic mechanism. acs.orgacs.org These studies revealed that the inhibitor binds to the active site, where the zinc ion promotes the covalent modification of a key amino acid residue, Glutamate-270 (Glu-270), leading to the opening of a transiently formed ring and inactivation of the enzyme. nih.gov The benzyl group of the inhibitor fits into the S1' specificity pocket of the enzyme, a hydrophobic pocket that accommodates the C-terminal residue of the substrate. nih.gov This detailed structural information is crucial for understanding structure-activity relationships and for the rational design of more potent and selective inhibitors for the M14 family of metalloproteases. nih.govcore.ac.uk By understanding how molecules like this compound interact with their targets, medicinal chemists can design new therapeutic agents with improved efficacy and specificity. core.ac.ukdrugdesign.org

The table below presents a comparison of inhibitors for Carboxypeptidase A, highlighting the role of different functional groups in their inhibitory activity.

| Compound Name | Inhibitor Type | Key Structural Features | Potency (Ki or IC50) | Reference |

| This compound | Mechanism-based inactivator | Halogen-based, benzyl group for S1' pocket | - | acs.orgnih.gov |

| 2-Benzylsuccinic acid | Competitive inhibitor | Mimics peptide substrate | Ki of 0.32 μM | researchgate.netmedchemexpress.com |

| 2-Benzyl-3,4-epithiobutanoic acid | Mechanism-based inactivator | Thiirane ring, benzyl group | Similar potency to oxirane version | nih.gov |

| 2-Benzyl-3,4-epoxybutanoic acid | Mechanism-based inactivator | Oxirane ring, benzyl group | - | nih.govacs.org |

Emerging Synthetic Applications and Future Research Directions

This compound is not only a tool for chemical biology but also a versatile reagent in advanced organic synthesis, with several emerging applications and promising future research directions. Its utility stems from its status as a chiral building block and its reactive carbon-iodine bond, which can participate in a variety of coupling and substitution reactions. researchgate.net

One of the key emerging applications is in the stereoselective synthesis of complex, non-natural amino acids and peptidomimetics. researchgate.netnih.gov These molecules are of great interest in drug discovery as they can be used to create peptides with enhanced stability and novel biological activities. nih.govljmu.ac.uk For instance, N-protected iodoalanine esters, such as this compound, are used in palladium-catalyzed cross-coupling reactions (e.g., Negishi coupling) to introduce diverse side chains, leading to the synthesis of unique tryptophan or phenylalanine analogs. nih.gov The benzyl ester and other protecting groups can be selectively removed, allowing for flexible incorporation of these novel amino acids into peptide chains using solid-phase peptide synthesis (SPPS). ljmu.ac.uklibretexts.org

Furthermore, this compound is a key intermediate in the synthesis of important pharmaceutical agents. A notable example is its use in a novel synthesis of perindopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure and heart failure. google.com In this synthesis, the iodo-ester undergoes a reaction with an enamine to construct a key bicyclic intermediate with high diastereoselectivity. google.com This demonstrates the compound's value in constructing complex heterocyclic scaffolds found in many bioactive molecules.

Future research is likely to expand on these applications. There is potential for developing new, more efficient catalytic systems for reactions involving this compound, such as photoredox catalysis or dual catalytic systems, to create C-C and C-heteroatom bonds under milder conditions. mdpi.com The presence of the iodine atom also opens up possibilities for its use in the synthesis of radiolabeled compounds for diagnostic imaging or mechanistic studies, an area where iodo-substituted precursors are valuable. Additionally, the exploration of this compound in multicomponent reactions could provide rapid access to libraries of complex molecules for high-throughput screening in drug discovery. nih.gov The continued development of synthetic methodologies utilizing this versatile reagent will undoubtedly lead to the creation of novel molecules with significant potential in medicine and materials science. rsc.org

Q & A

Q. What synthetic methodologies are commonly used to prepare Benzyl 2-iodopropanoate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of 2-iodopropanoic acid with benzyl alcohol, often catalyzed by acid (e.g., H₂SO₄) or immobilized enzymes. Critical parameters include molar ratios, temperature, and catalyst loading. For example, uniform experimental design and kinetic modeling, as applied in benzyl acetate synthesis , can optimize conditions. Characterization via NMR and GC-MS is essential to confirm structural integrity and purity .

Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?

Purity is assessed using chromatographic methods (HPLC, GC-MS) and spectroscopic techniques (FTIR, ¹H/¹³C NMR). Stability studies require controlled storage (e.g., inert atmosphere, temperature variation) and periodic analysis to detect decomposition products. Detailed documentation of storage conditions (humidity, light exposure) aligns with protocols for handling reactive esters .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Due to its iodine substituent and ester reactivity, use PPE (gloves, goggles), work in a fume hood, and avoid contact with oxidizing agents. Toxicity data for analogous compounds (e.g., benzyl chloroformate) suggest strict adherence to material safety sheets and waste disposal guidelines .

Advanced Research Questions

Q. How can kinetic modeling and computational chemistry improve the synthesis efficiency of this compound?

Kinetic models, such as those applied in enzyme-catalyzed benzyl acetate production , can identify rate-limiting steps (e.g., nucleophilic substitution at the iodine center). Computational studies (DFT) may predict transition states or solvent effects, leveraging electron affinity data from benzyl radical analyses .

Q. What experimental strategies address discrepancies in reported reaction yields for this compound synthesis?

Systematic error analysis—evaluating catalyst purity, moisture levels, or side reactions (e.g., hydrolysis)—is key. Replicating conditions from conflicting studies while monitoring intermediates (via LC-MS) can isolate variables. This approach aligns with guidelines for resolving data contradictions in hypothesis-driven research .

Q. How does the electronic nature of the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

The C–I bond’s polarizability facilitates oxidative addition in palladium-catalyzed couplings. Comparative studies with bromo/chloro analogs (e.g., benzyl 2-bromoacetate ) can clarify electronic effects. Gas-phase ionization energy data for benzyl radicals may further inform mechanistic pathways.

Q. What role does solvent choice play in stabilizing this compound during photochemical studies?